6-(Aminomethyl)-5-oxaspiro[2.4]heptan-4-one hydrochloride
Description
6-(Aminomethyl)-5-oxaspiro[2.4]heptan-4-one hydrochloride is a spirocyclic compound featuring a five-membered oxaspiro ring system with an aminomethyl substituent at the 6-position. The parent compound, 5-oxaspiro[2.4]heptan-4-one (CAS 65652-14-4, molecular formula C₆H₈O₂), is a bicyclic ketone with a strained spiro architecture that influences its reactivity and applications in synthetic chemistry . The aminomethyl group in the hydrochloride derivative introduces a basic nitrogen center, enhancing solubility and enabling participation in nucleophilic reactions or salt formation.
Properties
Molecular Formula |
C7H12ClNO2 |
|---|---|
Molecular Weight |
177.63 g/mol |
IUPAC Name |
6-(aminomethyl)-5-oxaspiro[2.4]heptan-4-one;hydrochloride |
InChI |
InChI=1S/C7H11NO2.ClH/c8-4-5-3-7(1-2-7)6(9)10-5;/h5H,1-4,8H2;1H |
InChI Key |
XDKIDJQFXXOTFX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12CC(OC2=O)CN.Cl |
Origin of Product |
United States |
Preparation Methods
Cyclization Starting from Dibromoneopentyl Glycol Derivatives
- Step 1: Dibromoneopentyl glycol undergoes zinc-mediated cyclization to form cyclopropyl dimethanol.
- Step 2: Cyclopropyl dimethanol reacts with sulfur oxychloride to yield cyclopropyl dimethanol cyclic sulfite.
- Step 3: The cyclic sulfite is opened by prussiate (cyanide source) to introduce a nitrile group, forming a nitrile-containing intermediate.
- Step 4: Hydrolysis under alkaline and acidic conditions induces ring closure to form 5-oxaspiro[2.4]heptan-6-one.
- Step 5: Aminomethylation and subsequent hydrochloride salt formation finalize the target compound.
This method is detailed in CN103936703A, demonstrating high yields (up to ~98%) and industrial scalability due to inexpensive starting materials and straightforward reaction conditions.
Conversion from [3-(Hydroxymethyl)oxetan-3-yl]acetonitrile
- Step 1: Treatment of [3-(hydroxymethyl)oxetan-3-yl]acetonitrile with hydrogen bromide converts it into 4,4-bis(bromomethyl)dihydro-2-furanone.
- Step 2: Zinc-mediated cyclization of this intermediate yields 5-oxaspiro[2.4]heptan-6-one.
- Step 3: Subsequent functionalization introduces the aminomethyl group and forms the hydrochloride salt.
This process, described in patents such as CA2145735A1 and US5486622, emphasizes the use of zinc for cyclization and hydrogen bromide for bromomethylation, offering a route from relatively accessible intermediates.
Detailed Preparation Methods
Preparation of 5-Oxaspiro[2.4]heptan-6-one Core
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1 | Dibromoneopentyl glycol + Zinc powder, ethanol, reflux at 100 °C, 4 h under N2 | Cyclization to cyclopropyl dimethanol | 85% molar yield, 98% purity by GC |
| 2 | Cyclopropyl dimethanol + Sulfur oxychloride | Formation of cyclic sulfite intermediate | - |
| 3 | Cyclic sulfite + Prussiate (cyanide source), alkaline hydrolysis | Opening of sulfite ring and nitrile introduction | - |
| 4 | Acidic hydrolysis and ring closure | Formation of 5-oxaspiro[2.4]heptan-6-one | 92.7% to 97.9% molar yield depending on conditions |
This sequence is exemplified in CN103936703A with detailed experimental conditions, including temperature control and purification steps such as extraction and chromatography.
Aminomethylation and Hydrochloride Salt Formation
- The aminomethyl group is introduced typically via reductive amination or nucleophilic substitution on a suitable precursor bearing a leaving group.
- The free amine is then converted to its hydrochloride salt by treatment with hydrochloric acid, yielding a stable crystalline product.
Specific experimental details for this step are less frequently disclosed but are standard in amine chemistry.
Reaction Conditions and Optimization
- Cyclization reactions require inert atmosphere (nitrogen) and controlled reflux temperatures (80–100 °C).
- Hydrolysis steps are performed under alkaline conditions followed by acidification to precipitate the spirocyclic lactone.
- Purification involves filtration, washing with solvents such as ethyl acetate or dichloromethane, drying agents (anhydrous magnesium sulfate or sodium sulfate), and chromatographic separation.
- Yields are consistently high (>85%), with purity confirmed by TLC and GC methods.
Summary Table of Key Intermediates and Reagents
| Compound | Structure Description | Role in Synthesis | Source/Preparation |
|---|---|---|---|
| Dibromoneopentyl glycol | Dibromo-substituted neopentyl glycol | Starting material for cyclopropyl dimethanol | Commercial or synthesized from neopentyl glycol |
| Cyclopropyl dimethanol | Cyclopropane ring with two hydroxymethyl groups | Intermediate for cyclic sulfite formation | Zinc-mediated cyclization of dibromoneopentyl glycol |
| Cyclopropyl dimethanol cyclic sulfite | Cyclic sulfite derivative | Intermediate for nitrile introduction | Reaction with sulfur oxychloride |
| 1-Methylol cyclopropyl acetonitrile | Nitrile-containing intermediate | Precursor to spirocyclic lactone | Opening of cyclic sulfite with prussiate |
| 5-Oxaspiro[2.4]heptan-6-one | Spirocyclic lactone core | Target intermediate | Hydrolysis and ring closure of nitrile intermediate |
| 6-(Aminomethyl)-5-oxaspiro[2.4]heptan-4-one hydrochloride | Final compound | Product | Aminomethylation and salt formation |
Research and Industrial Considerations
- The synthetic methods are designed for industrial scalability , using inexpensive raw materials and avoiding complex purification.
- Zinc-mediated cyclization and sulfur oxychloride reactions are well-established , providing reproducible yields.
- The process avoids isomeric mixtures common in alternative syntheses, improving product purity and reducing costs.
- The hydrochloride salt form improves stability and handling for downstream applications.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The primary amine group (-NH₂) in the hydrochloride salt participates in nucleophilic substitutions. For example:
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in basic conditions to form secondary amines.
-
Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to yield amides.
| Reaction Type | Reactants/Conditions | Product | Key References |
|---|---|---|---|
| Alkylation | R-X, K₂CO₃, DMF | R-NH-CH₂-spiro | |
| Acylation | R-COCl, Et₃N, CH₂Cl₂ | R-CO-NH-CH₂-spiro |
Condensation Reactions
The ketone group undergoes condensation with nucleophiles like hydrazines or primary amines:
-
Schiff Base Formation : Reacts with aniline derivatives to form imines under acidic or neutral conditions.
-
Hydrazone Formation : Forms hydrazones with hydrazine hydrate, useful in crystallography or bioactivity studies.
| Reaction Type | Reactants/Conditions | Product | Notes |
|---|---|---|---|
| Schiff Base | Ar-NH₂, HCl (cat.) | Ar-N=CH-spiro | pH-sensitive; reversible |
| Hydrazone | NH₂NH₂·H₂O, EtOH | NH₂N=CH-spiro | Stabilizes spirocyclic core |
Reduction and Oxidation
The ketone and amine functionalities enable redox transformations:
-
Ketone Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the ketone to a secondary alcohol.
-
Amine Oxidation : Oxidizing agents (e.g., KMnO₄) convert the amine to a nitro group under acidic conditions.
| Reaction Type | Conditions | Product | Yield/Selectivity |
|---|---|---|---|
| Ketone → Alcohol | H₂ (1 atm), Pd-C, MeOH | HO-CH₂-spiro | >85% |
| Amine → Nitro | KMnO₄, H₂SO₄, Δ | O₂N-CH₂-spiro | Moderate (50–60%) |
Acid-Base Reactions
As a hydrochloride salt, the compound readily undergoes deprotonation:
-
Deprotonation : Treatment with NaOH releases freebase 6-(aminomethyl)-5-oxaspiro[2.4]heptan-4-one.
-
Salt Formation : Reacts with other acids (e.g., H₂SO₄) to form alternative salts for solubility modulation.
| Reaction Type | Conditions | Outcome | Application |
|---|---|---|---|
| Freebase Generation | NaOH (aq.) | Neutral amine | Improved lipid solubility |
| Sulfate Salt Formation | H₂SO₄, Et₂O | (CH₂NH₃⁺)₂SO₄²⁻ | Pharmaceutical formulations |
Ring-Opening Reactions
The spirocyclic framework can undergo strain-driven ring-opening under specific conditions:
-
Acid-Catalyzed Hydrolysis : Concentrated HCl cleaves the ether linkage, yielding a linear diol intermediate.
-
Base-Mediated Rearrangement : Strong bases (e.g., LDA) induce ring expansion or contraction.
Scientific Research Applications
6-(Aminomethyl)-5-oxaspiro[2.4]heptan-4-one hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 6-(Aminomethyl)-5-oxaspiro[2.4]heptan-4-one hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, influencing their activity. The spirocyclic structure may also play a role in stabilizing the compound’s interaction with its targets, leading to specific biological effects.
Comparison with Similar Compounds
Halogen-Substituted Analogs
6-(Bromomethyl)-5-oxaspiro[2.4]heptan-4-one (CAS 1803608-05-0)
- Molecular Formula : C₇H₉BrO₂
- Molecular Weight : 205.051 g/mol
- Key Features: The bromomethyl substituent acts as a leaving group, making this compound a precursor for nucleophilic substitution reactions. Its monoisotopic mass (203.9786) and stereochemical simplicity (0 defined stereocenters) suggest utility in modular synthesis .
6-(Iodomethyl)-5-oxaspiro[2.4]heptan-4-one (CAS 1781093-12-6)
- Molecular Formula : C₇H₉IO₂
- Molecular Weight : 252.05 g/mol
- However, its stability under light or heat may be reduced due to the weaker C–I bond .
Data Table: Halogen-Substituted Analogs
| Compound | Substituent | Molecular Weight (g/mol) | Reactivity Profile |
|---|---|---|---|
| 6-(Bromomethyl)-5-oxaspiro[...] | Br | 205.051 | Nucleophilic substitution |
| 6-(Iodomethyl)-5-oxaspiro[...] | I | 252.05 | Cross-coupling, photodegradation |
Nitrogen-Containing Derivatives
7-Amino-5-azaspiro[2.4]heptan-4-one Hydrochloride (CAS 2242468-91-1)
- Molecular Formula: C₃H₈ClF₂NO
- Molecular Weight : 147.55 g/mol
- Key Features: This compound replaces the oxygen atom in the spiro ring with nitrogen (5-azaspiro), increasing basicity. The amino group enables hydrogen bonding and participation in condensation reactions.
6-Ethynyl-5-azaspiro[2.4]heptane Hydrochloride (CAS 2680540-15-0)
- Molecular Formula : C₈H₁₂ClN
- Molecular Weight : 157.64 g/mol
- The absence of a ketone in the spiro ring distinguishes it from the target compound, altering electronic properties and reactivity .
Data Table: Nitrogen-Containing Derivatives
| Compound | Substituent | Molecular Weight (g/mol) | Key Functional Features |
|---|---|---|---|
| 7-Amino-5-azaspiro[...] hydrochloride | NH₂ | 147.55 | Basic nitrogen, hydrogen bonding |
| 6-Ethynyl-5-azaspiro[...] hydrochloride | C≡CH | 157.64 | Click chemistry compatibility |
Q & A
Q. What are the recommended synthetic routes for 6-(Aminomethyl)-5-oxaspiro[2.4]heptan-4-one hydrochloride under laboratory conditions?
The synthesis of spirocyclic compounds like this typically involves cyclization reactions. For example, analogous 5-azaspiro[2.4]heptan-4-one derivatives are synthesized via intramolecular lactamization of aminocarboxylic acid precursors under acidic conditions . Key steps include:
- Precursor preparation : Start with a suitably substituted cycloalkylamine or amino alcohol.
- Cyclization : Use catalytic HCl or H₂SO₄ to facilitate ring closure.
- Purification : Recrystallization from ethanol/water mixtures improves purity (≥97%) . Note that stereochemical control may require chiral auxiliaries or asymmetric catalysis.
Q. Which spectroscopic techniques are optimal for confirming the structural integrity of this compound?
A combination of ¹H/¹³C NMR and FT-IR is essential. For example:
- NMR : The spirocyclic oxa ring produces distinct splitting patterns (e.g., singlet for the quaternary carbon adjacent to oxygen) .
- IR : The carbonyl stretch (C=O) in the oxaspiro system appears near 1700–1750 cm⁻¹, while the ammonium chloride group (NH₃⁺Cl⁻) shows broad N-H stretches at 2500–3000 cm⁻¹ . Mass spectrometry (HRMS-ESI ) confirms molecular weight, with the hydrochloride adduct typically observed as [M+H]⁺ or [M+Cl]⁻ .
Advanced Research Questions
Q. How can researchers resolve discrepancies in NMR data when analyzing stereochemical configurations in this spirocyclic compound?
Discrepancies often arise from dynamic ring puckering or solvent-dependent conformational changes. Strategies include:
- Variable-temperature NMR : Cooling to −40°C slows ring inversion, resolving split signals for axial/equatorial protons .
- COSY/NOESY : Cross-peaks between the aminomethyl group and adjacent protons clarify spatial relationships .
- Computational modeling : DFT-based NMR chemical shift predictions (e.g., using Gaussian or ORCA) validate experimental data .
Q. What computational modeling approaches are suitable for predicting the reactivity of this compound in catalytic systems?
Density Functional Theory (DFT) is widely used to study spirocyclic systems:
- Transition state analysis : Identify energy barriers for ring-opening reactions (e.g., nucleophilic attack at the carbonyl carbon) .
- Molecular docking : Predict binding affinities for enzyme targets (e.g., cytochrome P450 interactions, as seen in analogous oxaspiro compounds) .
- Solvent effects : Use implicit solvent models (e.g., PCM) to simulate reaction pathways in polar aprotic solvents like DMSO .
Q. How should researchers address stability issues during in vitro assays with this compound?
Stability challenges include hydrolysis of the lactam ring and hygroscopicity of the hydrochloride salt. Mitigation strategies:
- Buffer optimization : Use pH 6.5 ammonium acetate buffers to minimize hydrolysis (validated for similar spiro scaffolds) .
- Lyophilization : Store the compound as a lyophilized powder at −20°C to prevent moisture absorption .
- Real-time monitoring : Employ HPLC with UV detection (λmax ~255 nm) to track degradation products during assays .
Data Contradiction Analysis
Q. How can conflicting bioactivity data for this compound across studies be reconciled?
Contradictions may arise from impurities or assay conditions. Recommendations:
- Impurity profiling : Use HPLC-UV/HRMS to identify and quantify byproducts (e.g., open-chain degradation products) .
- Standardized protocols : Adopt pharmacopeial guidelines (e.g., USP-NF) for dissolution testing and cell permeability assays .
- Inter-laboratory validation : Collaborate with multiple labs to confirm IC₅₀ values in enzyme inhibition studies .
Methodological Best Practices
Q. What chromatographic methods are recommended for purity assessment?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
